molecular formula C20H19NO3S B117378 8-((3-Phthalimidopropyl)oxy)thiochroman CAS No. 153804-49-0

8-((3-Phthalimidopropyl)oxy)thiochroman

Cat. No. B117378
M. Wt: 353.4 g/mol
InChI Key: NCVVRDVVZRKLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3-Phthalimidopropyl)oxy)thiochroman, also known as PPTC, is a chemical compound that has been widely studied for its potential applications in scientific research. PPTC belongs to the class of thiochroman derivatives and has been found to have significant effects on the biochemical and physiological processes in the body. In

Mechanism Of Action

The mechanism of action of 8-((3-Phthalimidopropyl)oxy)thiochroman is not fully understood, but it is believed to act on the dopamine D2 receptor and modulate its activity. 8-((3-Phthalimidopropyl)oxy)thiochroman has been found to increase dopamine release in the brain, which may explain its potential use in the treatment of Parkinson's disease. It has also been found to inhibit the activity of the enzyme histone deacetylase, which may explain its anti-cancer properties.

Biochemical And Physiological Effects

8-((3-Phthalimidopropyl)oxy)thiochroman has been found to have significant effects on the biochemical and physiological processes in the body. It has been shown to increase dopamine release in the brain, which may improve cognitive function and motor control. 8-((3-Phthalimidopropyl)oxy)thiochroman has also been found to have anti-inflammatory properties, which may reduce inflammation in the body and prevent the development of certain diseases. Additionally, 8-((3-Phthalimidopropyl)oxy)thiochroman has been found to have anti-cancer properties, which may inhibit the growth of cancer cells and prevent the development of tumors.

Advantages And Limitations For Lab Experiments

8-((3-Phthalimidopropyl)oxy)thiochroman has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity and is well-tolerated in animal studies. However, 8-((3-Phthalimidopropyl)oxy)thiochroman also has some limitations. It has poor solubility in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 8-((3-Phthalimidopropyl)oxy)thiochroman. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of 8-((3-Phthalimidopropyl)oxy)thiochroman for these conditions. Another area of interest is its anti-cancer properties. Future research may focus on developing 8-((3-Phthalimidopropyl)oxy)thiochroman derivatives that are more effective at inhibiting the growth of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 8-((3-Phthalimidopropyl)oxy)thiochroman and how it affects the biochemical and physiological processes in the body.

Synthesis Methods

The synthesis of 8-((3-Phthalimidopropyl)oxy)thiochroman involves the reaction of 3-phthalimidopropyl bromide with 3,4-dihydro-2H-thiochromene in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 8-((3-Phthalimidopropyl)oxy)thiochroman. This method has been found to be efficient and yields the desired product in good yields.

Scientific Research Applications

8-((3-Phthalimidopropyl)oxy)thiochroman has been extensively studied for its potential applications in scientific research. It has been found to have significant effects on the central nervous system and has been investigated for its potential use in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. 8-((3-Phthalimidopropyl)oxy)thiochroman has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

properties

CAS RN

153804-49-0

Product Name

8-((3-Phthalimidopropyl)oxy)thiochroman

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

2-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]isoindole-1,3-dione

InChI

InChI=1S/C20H19NO3S/c22-19-15-8-1-2-9-16(15)20(23)21(19)11-5-12-24-17-10-3-6-14-7-4-13-25-18(14)17/h1-3,6,8-10H,4-5,7,11-13H2

InChI Key

NCVVRDVVZRKLEH-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=CC=C2)OCCCN3C(=O)C4=CC=CC=C4C3=O)SC1

Canonical SMILES

C1CC2=C(C(=CC=C2)OCCCN3C(=O)C4=CC=CC=C4C3=O)SC1

Other CAS RN

153804-49-0

synonyms

2-(3-thiochroman-8-yloxypropyl)isoindole-1,3-dione

Origin of Product

United States

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